![molecular formula C9H11NS B3042975 5-Tert-butylthiophene-2-carbonitrile CAS No. 685120-66-5](/img/structure/B3042975.png)
5-Tert-butylthiophene-2-carbonitrile
Overview
Description
Molecular Structure Analysis
The molecular structure of 5-Tert-butylthiophene-2-carbonitrile consists of 9 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 1 sulfur atom . The exact structure is not provided in the search results.Physical And Chemical Properties Analysis
5-Tert-butylthiophene-2-carbonitrile has a molecular weight of 165.25534 . Other physical and chemical properties such as density, melting point, boiling point, etc., are not provided in the search results.Scientific Research Applications
Improvement of Lithium-Ion Batteries Performance
Thiophene-2-carbonitrile, a compound similar to 5-Tert-butylthiophene-2-carbonitrile, has been used as an electrolyte additive to improve the cycle performance of lithium-ion batteries . It forms a polythiophene protective film on the electrode surface, which improves the interphase stability of the electrode/electrolyte .
Organic Semiconductors
Thiophene and its derivatives, including 5-Tert-butylthiophene-2-carbonitrile, could potentially be used in the advancement of organic semiconductors . These compounds can form a uniform and compact coating on the electrode surface before the decomposition of an electrolyte solvent, which can prevent the decomposition of solvents and salts in an electrolyte .
Organic Field-Effect Transistors (OFETs)
Thiophene-based molecules have a prominent role in the fabrication of organic field-effect transistors (OFETs) . The unique properties of thiophene derivatives make them suitable for use in these devices .
Organic Light-Emitting Diodes (OLEDs)
Thiophene derivatives are also used in the fabrication of organic light-emitting diodes (OLEDs) . They can help improve the efficiency and lifespan of these devices .
Corrosion Inhibitors
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They can form a protective layer on the surface of metals, preventing corrosion .
Pharmaceutical Applications
Thiophene ring system exhibits many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . Therefore, 5-Tert-butylthiophene-2-carbonitrile could potentially have similar applications .
Mechanism of Action
The mechanism of action of 5-Tert-butylthiophene-2-carbonitrile is not specified in the search results. As it is used in scientific research, its mechanism of action would likely depend on the specific context of the research.
properties
IUPAC Name |
5-tert-butylthiophene-2-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NS/c1-9(2,3)8-5-4-7(6-10)11-8/h4-5H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFXQEAFEUHMKBR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(S1)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40976755 | |
Record name | 5-tert-Butylthiophene-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40976755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Tert-butylthiophene-2-carbonitrile | |
CAS RN |
612504-43-5 | |
Record name | 5-tert-Butylthiophene-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40976755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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